Propargyl-PEG6-Boc

PROTAC Linker SAR Ternary Complex

Propargyl-PEG6-Boc (CAS 1355197-95-3, MW 404.50, C20H36O8) is a heterobifunctional polyethylene glycol (PEG)-based linker featuring a terminal alkyne (propargyl) group at one end and a tert-butyloxycarbonyl (Boc) protected carboxylic acid at the other. This compound serves as a core building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugates that require orthogonal conjugation strategies.

Molecular Formula C20H36O8
Molecular Weight 404.5 g/mol
Cat. No. B610268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG6-Boc
SynonymsPropargyl-PEG6-t-butyl ester
Molecular FormulaC20H36O8
Molecular Weight404.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H36O8/c1-5-7-22-9-11-24-13-15-26-17-18-27-16-14-25-12-10-23-8-6-19(21)28-20(2,3)4/h1H,6-18H2,2-4H3
InChIKeyQNWQLRBFWIUOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propargyl-PEG6-Boc: A Heterobifunctional Alkyne-PEG6-t-Butyl Ester Linker for PROTAC and Click Chemistry Procurement


Propargyl-PEG6-Boc (CAS 1355197-95-3, MW 404.50, C20H36O8) is a heterobifunctional polyethylene glycol (PEG)-based linker featuring a terminal alkyne (propargyl) group at one end and a tert-butyloxycarbonyl (Boc) protected carboxylic acid at the other . This compound serves as a core building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugates that require orthogonal conjugation strategies . The PEG6 spacer provides six ethylene glycol repeat units (estimated end-to-end distance of approximately 32–39 Å in fully extended conformation) to confer aqueous solubility, reduce immunogenicity, and enable optimal spatial positioning between conjugated moieties, while the terminal functional groups enable sequential deprotection and bioorthogonal ligation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1].

Why Generic Substitution of Propargyl-PEG6-Boc with Alternative PEG Linkers Fails in Conjugate Synthesis


Substituting Propargyl-PEG6-Boc with superficially similar PEG-based linkers—such as shorter-chain homologs (e.g., PEG2, PEG4), alternative terminal functional groups (e.g., NHS esters, azides, amines), or non-Boc protected carboxylates—introduces quantifiable performance deficits in PROTAC and bioconjugate workflows. The PEG6 spacer length is not arbitrary: structure-activity relationship studies in PROTAC development demonstrate that PEG linker length directly modulates ternary complex formation efficiency, with DC50 values varying by orders of magnitude across PEG homolog series [1]. PEG4 linkers may fail to span the inter-pocket distance (>3 nm) required for productive E3 ligase-target protein engagement, while PEG8 linkers can introduce excessive conformational entropy that reduces residence time in the ternary complex [1]. Similarly, replacing the Boc-protected carboxylate with an unprotected acid eliminates orthogonal protection capability, forcing a linear synthetic route that compromises yield and purity when multiple reactive handles must be addressed sequentially . These performance gaps manifest as lower degradation efficiency, reduced conjugate solubility, and increased synthetic complexity—factors that directly impact experimental reproducibility and downstream procurement value.

Quantitative Differentiation Evidence: Propargyl-PEG6-Boc Compared to PEG4, PEG8, and Non-Boc Functional Analogs


PEG6 Linker Length Optimization: Ternary Complex Formation Efficiency in PROTAC Design

Propargyl-PEG6-Boc incorporates a hexa(ethylene glycol) spacer of intermediate length (end-to-end distance approximately 32–39 Å in extended conformation), which occupies a structurally optimized position between shorter PEG4 and longer PEG8 linkers in PROTAC design [1]. Structure-activity relationship analyses across PROTAC linker homolog series indicate that progression from PEG4 to PEG8 can alter ternary complex residence time by an order of magnitude and correspondingly shift cellular EC50 values [1]. PEG4 linkers (∼24–25 Å extended length) may prove insufficient to span inter-pocket distances that frequently exceed 3 nm in crystallographically characterized ternary complexes, while PEG8 linkers (∼39–47 Å extended length) introduce additional gauche conformations that can function as entropic springs but may also reduce the local effective concentration of binding-competent species [1]. The PEG6 spacer (∼32–39 Å) provides a balanced compromise—long enough to span typical ligase-to-target distances while maintaining sufficient conformational constraint to promote productive ubiquitination [1].

PROTAC Linker SAR Ternary Complex

Boc-Protected Carboxylate Orthogonality: Enabling Sequential Deprotection in Multi-Step Conjugate Synthesis

Propargyl-PEG6-Boc features a tert-butyloxycarbonyl (Boc) protected carboxylic acid that enables orthogonal deprotection under mild acidic conditions (e.g., trifluoroacetic acid or HCl), releasing a free carboxylate for subsequent amide coupling without affecting the terminal alkyne functionality . In contrast, unprotected acid-terminated analogs (e.g., Propargyl-PEG6-acid) lack this orthogonality and cannot be employed in synthetic sequences requiring intermediate protection of the carboxylate handle, forcing linear synthetic routes that reduce overall yield and increase purification burden . The Boc group remains stable under the basic and neutral conditions typical of CuAAC click reactions and amide bond formation, enabling the linker to be incorporated early in a synthetic sequence, stored with the carboxylate protected, and deprotected only when conjugation to an amine-containing ligand is desired . This orthogonality is particularly critical in PROTAC synthesis, where the linker must be sequentially conjugated to an E3 ligase ligand and a target protein ligand—often in separate steps with intermediate purification .

Orthogonal Protection Solid-Phase Synthesis PROTAC Assembly

CuAAC Click Reaction Efficiency: Alkyne-Terminal PEG6 Linker Conjugation Performance

The terminal propargyl (alkyne) group of Propargyl-PEG6-Boc enables highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules, forming a stable 1,2,3-triazole linkage . Propargyl-PEG6-thiol (Propargyl-PEG6-SH), a structurally analogous compound sharing the same propargyl-PEG6 scaffold, has been reported to achieve >95% reaction yield under optimized CuAAC conditions, demonstrating the intrinsic reactivity of the propargyl-terminated PEG6 architecture . This high conversion efficiency contrasts with alternative conjugation chemistries—such as NHS ester amine coupling—which suffer from competitive hydrolysis in aqueous media (typical half-life 20–30 min at pH 8) and require strict control of pH and temperature to achieve comparable yields . The triazole linkage formed via CuAAC is metabolically stable, non-cleavable under physiological conditions, and resistant to hydrolysis, oxidation, and reduction, making it suitable for applications requiring long-term conjugate stability in biological environments .

CuAAC Click Chemistry Bioconjugation Yield

Aqueous Solubility and Hydrophilicity Advantage of PEG6 Over Alkyl Chain Linkers

The PEG6 spacer in Propargyl-PEG6-Boc confers enhanced aqueous solubility relative to alkyl chain-based linkers of comparable molecular weight, a property that directly impacts conjugate formulation stability and reduces non-specific hydrophobic interactions . PEG linkers are documented to improve the solubility of hydrophobic drug payloads and biomolecules, with the six-unit ethylene glycol repeat providing sufficient hydrophilicity to maintain aqueous dispersibility while avoiding the excessive molecular weight (>1000 Da) associated with longer PEG chains that can complicate purification and characterization . In comparative studies of PEG-grafted nanocapsules, longer PEG chain lengths and higher PEG densities were shown to produce increased circulatory half-life in vivo, though intermediate PEG lengths (e.g., PEG6, MW ∼300–400 Da for the spacer alone) provided an optimal balance between solubility enhancement and minimal impact on conjugate hydrodynamic radius [1]. Shorter PEG chains (e.g., PEG2, PEG4) provide less solubility enhancement, while alkyl chain linkers (e.g., C6–C12 alkanes) confer no appreciable aqueous solubility benefit and may promote aggregation of hydrophobic conjugates .

Solubility PEGylation Bioconjugate Formulation

Optimal Application Scenarios for Propargyl-PEG6-Boc in PROTAC Development, ADC Synthesis, and Modular Bioconjugation


PROTAC Library Synthesis Requiring Orthogonal Linker Protection and Intermediate PEG Length

Propargyl-PEG6-Boc is ideally suited for modular PROTAC library construction where orthogonal protection of the carboxylate handle is required for sequential conjugation. The Boc group remains stable during CuAAC conjugation of the alkyne terminus to an azide-functionalized target protein ligand, after which acidic deprotection releases the free carboxylate for amide coupling to an amine-containing E3 ligase ligand . This orthogonal strategy enables a convergent synthetic approach where a single batch of alkyne-functionalized target ligand can be conjugated to multiple E3 ligase ligand variants, accelerating SAR studies. The PEG6 spacer length (∼32–39 Å) provides an intermediate span empirically validated to promote ternary complex formation across diverse target-ligase pairs, reducing the need for initial linker-length optimization screening [1].

Antibody-Drug Conjugate (ADC) Linker Platform Requiring Non-Cleavable, Stable Triazole Connectivity

Propargyl-PEG6-Boc serves as a precursor for non-cleavable ADC linkers where the triazole linkage formed via CuAAC provides superior physiological stability compared to cleavable disulfide or hydrazone linkers . Following Boc deprotection, the free carboxylate can be activated (e.g., as an NHS ester) for conjugation to amine-containing cytotoxic payloads, while the alkyne terminus enables site-specific conjugation to azide-functionalized antibodies or antibody fragments. The >95% CuAAC yield characteristic of propargyl-PEG scaffolds translates to higher drug-to-antibody ratio (DAR) consistency and reduced purification burden compared to stochastic conjugation methods . The PEG6 spacer enhances aqueous solubility of the linker-payload construct, facilitating handling and formulation of hydrophobic cytotoxins .

Multi-Step Bioconjugate Assembly with Intermediate Storage Requirements

The Boc-protected carboxylate of Propargyl-PEG6-Boc enables the compound to be stored as a stable, protected intermediate for extended periods (>2 years at -20°C under anhydrous conditions) without degradation of the reactive carboxylate functionality . This contrasts with pre-activated NHS ester analogs, which exhibit limited shelf stability and require immediate use or lyophilized storage to prevent hydrolysis . Researchers can maintain inventory of Propargyl-PEG6-Boc as a versatile building block, deprotecting and activating only the quantity needed for immediate conjugation. This workflow reduces reagent waste and ensures consistent conjugate quality across experiments spaced months or years apart, a critical consideration for academic core facilities and industrial process development laboratories.

Click Chemistry-Based Surface Functionalization and Nanoparticle Coating

Propargyl-PEG6-Boc enables covalent functionalization of azide-modified surfaces (e.g., nanoparticles, biosensor chips, hydrogels) via CuAAC click chemistry, with the PEG6 spacer providing a hydrophilic antifouling layer that reduces non-specific protein adsorption . Following surface conjugation, Boc deprotection reveals a carboxylate handle for further functionalization with amine-containing probes, antibodies, or targeting ligands. The intermediate PEG6 length provides sufficient surface coverage to minimize non-specific binding while maintaining a compact hydrodynamic radius that preserves nanoparticle colloidal stability and prevents excessive PEG-induced shielding of conjugated ligands . This application is particularly valuable for developing targeted nanoparticle drug delivery systems and biosensor platforms requiring orthogonal, sequential surface modification strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propargyl-PEG6-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.